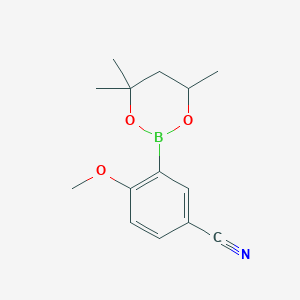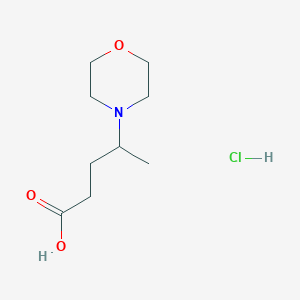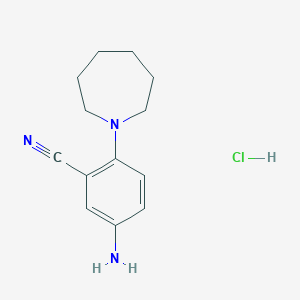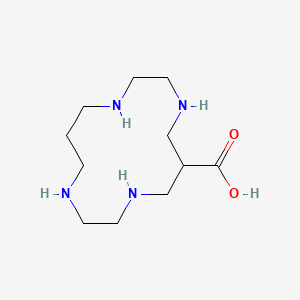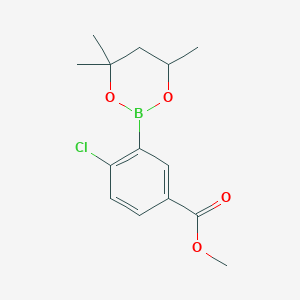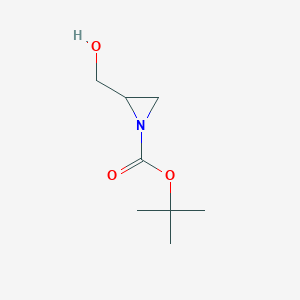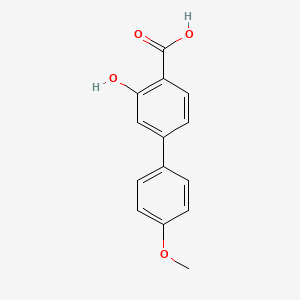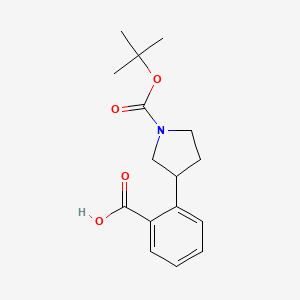
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Übersicht
Beschreibung
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 889953-29-1 . It has a molecular weight of 291.35 and its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 291.35 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine derivatives, including the compound , are used in the synthesis of bioactive molecules with target selectivity . These molecules have been described in the literature from 2015 to date .
Influence of Steric Factors on Biological Activity
The pyrrolidine ring in “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” can influence the biological activity of the compound . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Design of New Pyrrolidine Compounds
This compound can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Early Discovery Research
“2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the early stages of drug discovery and development .
Modification of Physicochemical Parameters
The introduction of heteroatomic fragments in molecules like “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBKWUFRVXIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



